1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1, a carboxamide group at position 3 linked to a 2-(trifluoromethyl)phenyl moiety, and a keto group at position 6. The molecular formula is C₂₀H₁₄ClF₃N₂O₂, with a molecular weight of 428.79 g/mol.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDEGRGLHROEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5, C₂₀H₁₄ClF₃N₂O₂ ) serves as a structurally analogous derivative . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS 338782-67-5) |
|---|---|---|
| Benzyl Substituent | 3-Chlorophenylmethyl at position 1 | 3-(Trifluoromethyl)benzyl at position 1 |
| Amide Group | N-linked to 2-(trifluoromethyl)phenyl at position 3 | N-linked to unsubstituted phenyl at position 3 |
| Pyridine Substituents | 6-Oxo group; no halogen on pyridine ring | 5-Chloro and 6-oxo groups on pyridine ring |
| Molecular Formula | C₂₀H₁₄ClF₃N₂O₂ | C₂₀H₁₄ClF₃N₂O₂ |
| Key Structural Variance | Chloro on benzyl group; trifluoromethyl on amide’s phenyl ring | Chloro on pyridine ring; trifluoromethyl on benzyl group |
Implications of Structural Differences:
In contrast, the analog’s 3-(trifluoromethyl)benzyl group provides stronger electron-withdrawing properties, which may influence redox behavior or binding interactions .
Amide Group Positioning: The 2-(trifluoromethyl)phenyl moiety in the target compound’s amide group introduces steric hindrance and lipophilicity, possibly affecting solubility or target selectivity.
Halogen Placement :
- The 5-chloro substituent on the analog’s pyridine ring could enhance intermolecular interactions (e.g., halogen bonding) compared to the target compound, where the chloro group is positioned on the benzyl chain. This difference might alter biological activity or crystallinity .
Physicochemical Properties :
- Both compounds share identical molecular formulas but differ in substituent positions. The target’s chloro and trifluoromethyl groups are distributed across separate aromatic rings, which may reduce intramolecular dipole interactions compared to the analog’s clustered electron-withdrawing groups.
Research Findings (Limitations):
No direct experimental data (e.g., IC₅₀, solubility, or crystallographic studies) are available for the target compound in the provided evidence. However, the analog (CAS 338782-67-5) has been cataloged as a research chemical, suggesting its use in exploratory studies . Computational modeling or structure-activity relationship (SAR) analyses could further elucidate the impact of these structural variations.
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